molecular formula C9H6N2S B11766288 4H-Benzo[b][1,4]thiazine-2-carbonitrile

4H-Benzo[b][1,4]thiazine-2-carbonitrile

Cat. No.: B11766288
M. Wt: 174.22 g/mol
InChI Key: SXHZCFFQWLTTJQ-UHFFFAOYSA-N
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Description

4H-Benzo[b][1,4]thiazine-2-carbonitrile is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of benzothiazines, which are known for their diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Benzo[b][1,4]thiazine-2-carbonitrile can be achieved through several methods. One common approach involves the ring expansion of 2-aminobenzothiazoles with terminal alkynes under metal-organic framework catalysis. For instance, using a copper-organic framework catalyst, the reaction proceeds efficiently at lower temperatures and under ligand-free conditions . Another method involves the cyclocondensation of β-keto esters with 2-aminobenzenethiols using ceric ammonium nitrate as a catalyst at room temperature .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. The use of metal-organic frameworks and efficient catalysts like ceric ammonium nitrate allows for the production of this compound on a larger scale with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

4H-Benzo[b][1,4]thiazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions typically occur under mild conditions, ensuring high selectivity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4H-Benzo[b][1,4]thiazine-2-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Benzo[b][1,4]thiazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in the context of its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Properties

Molecular Formula

C9H6N2S

Molecular Weight

174.22 g/mol

IUPAC Name

4H-1,4-benzothiazine-2-carbonitrile

InChI

InChI=1S/C9H6N2S/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,6,11H

InChI Key

SXHZCFFQWLTTJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC=C(S2)C#N

Origin of Product

United States

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